molecular formula C17H18O9 B1678304 Psoralenoside

Psoralenoside

Cat. No.: B1678304
M. Wt: 366.3 g/mol
InChI Key: XRLPSAYLYDMYGX-UETKAVOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psoralenoside is a naturally occurring benzofuran glycoside isolated from the fruits of Psoralea corylifolia. This compound exhibits a range of biological activities, including estrogen-like activity, osteoblastic proliferation accelerating activity, antitumor effects, and antibacterial activity . It is structurally related to psoralen, a well-known furanocoumarin.

Scientific Research Applications

Psoralenoside has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Psoralenoside, a natural product isolated from the fruits of Psoralea corylifolia , has been found to interact with several targets. The primary targets of this compound are Estrogen Receptors (ERs) . It has a better combination with ERα than ERβ . This compound also interacts with osteoblasts, osteoclasts, and chondrocytes .

Mode of Action

This compound acts as an agonist to ERs . In human periodontal ligament cells, it upregulates the estrogen target genes (e.g., CTSD, PGR, TFF1) and down-regulates the expression of inflammatory cytokines (TNF‐α, IL‐1β, IL‐6, and IL‐8) stimulated by P. gingivalis LPS . It also affects the TLR4‐IRAK4‐NF‐κb signaling pathway proteins .

Biochemical Pathways

This compound participates in multiple molecular mechanisms. It regulates osteoblast/osteoclast/chondrocyte differentiation or activation due to its participation in the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis . It also affects the expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs) .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. A study has established a sensitive and rapid ultra-pressure liquid chromatography coupled to tandem mass spectrometry (uplc-ms/ms) method for simultaneous determination of psoralen, isopsoralen, this compound, and isothis compound in rat plasma .

Result of Action

This compound has multiple bioactive properties, beneficial for the treatment of osteoporosis, tumors, viruses, bacteria, and inflammation . It exerts strong anti-osteoporotic effects and anti-inflammatory effects . It also has antitumor properties associated with the induction of ER stress-related cell death .

Action Environment

The action environment of this compound is influenced by various factors. For instance, in the context of periodontitis, a large population of bacteria resides in the periodontal tissue; dental plaque and bacterial products can cause inflammation which results in periodontitis . The application of drug therapy, including this compound, can help control infections in these deep periodontal pockets .

Safety and Hazards

Psoralenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .

Future Directions

Psoralen derivatives have wide biomedical application and are used in pharmaceuticals, health, and body-care products . The successful synthesis of the compound could encourage future development of psoralen as a template for modification or derivatization to obtain more potent therapeutic agents . Novel psoralen derivatives have shown promising anti-breast cancer activity both in the presence and the absence of UVA irradiation .

Chemical Reactions Analysis

Types of Reactions: Psoralenoside undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Properties

IUPAC Name

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPSAYLYDMYGX-UETKAVOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psoralenoside
Reactant of Route 2
Psoralenoside
Reactant of Route 3
Psoralenoside
Reactant of Route 4
Psoralenoside
Reactant of Route 5
Psoralenoside
Reactant of Route 6
Psoralenoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.